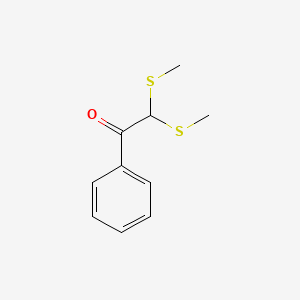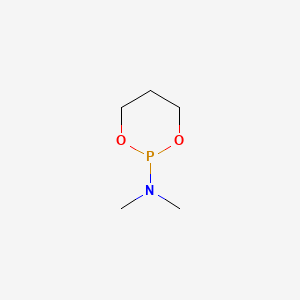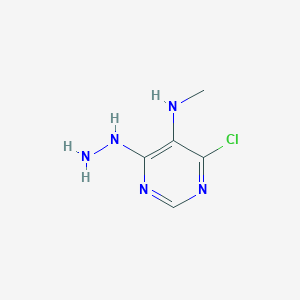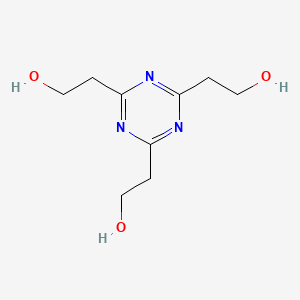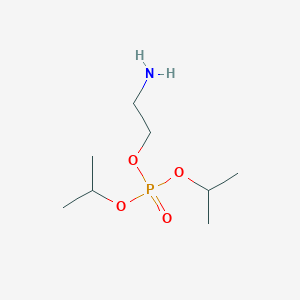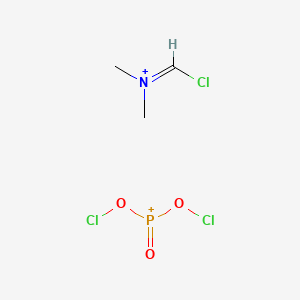
Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium is a chemical compound with the molecular formula C₃H₇Cl₃NO₃P . It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is also referred to by its CAS number, 21382-90-1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium typically involves the reaction of dimethylamine with chloromethylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as diethyl ether and requires careful temperature control .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium involves its interaction with specific molecular targets. The compound can interact with enzymes and other proteins, affecting their activity and function. The exact pathways and targets involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium include:
- Dimethylchloromethyleneammonium dichlorophosphonate
- Chloro-methane dimethyliminium cation
- Chlormethylen-dimethyl-ammonium
Uniqueness
This compound is unique due to its specific structure and properties.
Propiedades
Número CAS |
21382-90-1 |
|---|---|
Fórmula molecular |
C3H7Cl3NO3P+2 |
Peso molecular |
242.42 g/mol |
Nombre IUPAC |
chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium |
InChI |
InChI=1S/C3H7ClN.Cl2O3P/c1-5(2)3-4;1-4-6(3)5-2/h3H,1-2H3;/q2*+1 |
Clave InChI |
UBGGCBYGIPOMSC-UHFFFAOYSA-N |
SMILES canónico |
C[N+](=CCl)C.O=[P+](OCl)OCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



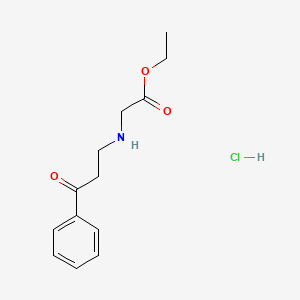
![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
